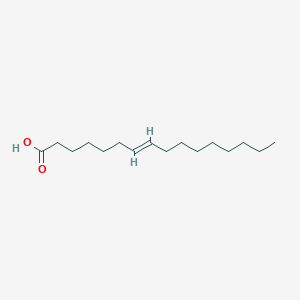
Hypogeic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypogeic acid, also known as cis-7-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is one of the positional isomers of hexadecenoic acid, alongside palmitoleic acid and sapienic acid. This compound is found in human milk and is considered a biomarker of health due to its significant roles in physiology and pathophysiology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hypogeic acid can be synthesized through the partial β-oxidation of oleic acid. This process involves the enzymatic action of fatty acid desaturase, which introduces a double bond at the 7th position from the carboxyl end of the fatty acid chain .
Industrial Production Methods: In industrial settings, this compound can be isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters. This method leverages the metabolic pathways of specific bacteria to produce this compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions: Hypogeic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy fatty acids.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: this compound can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and alcohols are commonly used reagents.
Major Products:
Oxidation: Hydroxy fatty acids.
Reduction: Hexadecanoic acid.
Substitution: Esters and other fatty acid derivatives.
Aplicaciones Científicas De Investigación
Hypogeic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: this compound is studied for its role in metabolic regulation and its potential as a biomarker for metabolic diseases.
Medicine: Research indicates that this compound has anti-inflammatory properties and may play a role in the prevention of atherosclerosis.
Industry: It is used in the production of bio-based lubricants and surfactants
Mecanismo De Acción
Hypogeic acid exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It modulates the production of inflammatory mediators and alters the infiltration of neutrophils.
Metabolic Regulation: this compound influences insulin signaling and lipid metabolism, thereby improving insulin sensitivity and reducing hepatic steatosis.
Anti-cancer Properties: It has been shown to suppress the proliferation and migration of cancer cells by activating tumor suppressor genes and altering the vascular endothelial growth factor pathway.
Comparación Con Compuestos Similares
Hypogeic acid is similar to other monounsaturated fatty acids such as:
Palmitoleic Acid (161n-7): Synthesized from palmitic acid and known for its lipokine properties.
Sapienic Acid (161n-10): Derived from palmitic acid and involved in skin health.
Oleic Acid (181n-9): A common dietary fatty acid with anti-inflammatory and anti-cancer properties.
Uniqueness: this compound is unique due to its specific position of the double bond (7th position) and its role as a biomarker for foamy cell formation during atherosclerosis .
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(E)-hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9+ |
Clave InChI |
PJHOFUXBXJNUAC-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


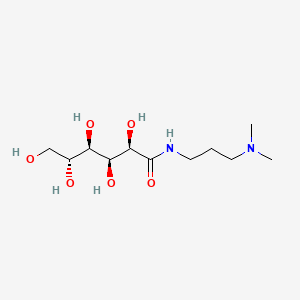
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
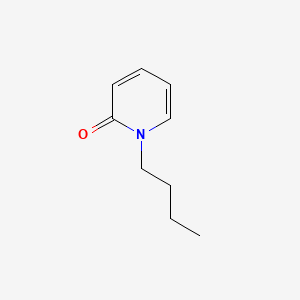
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
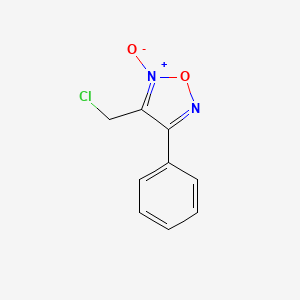
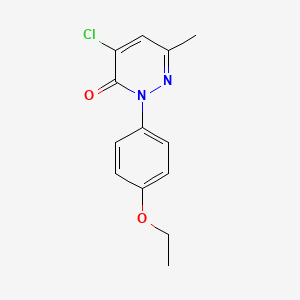
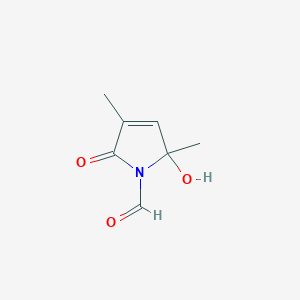

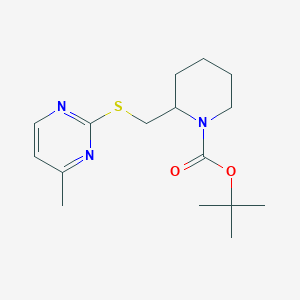
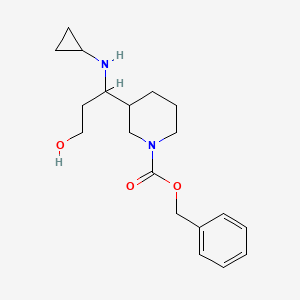
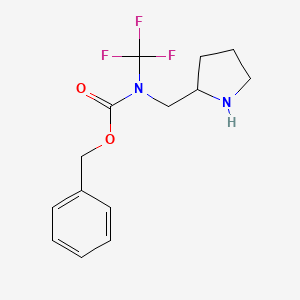
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
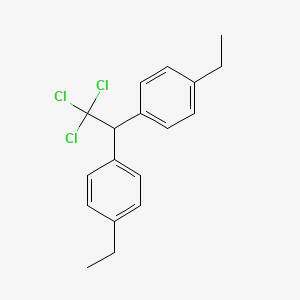
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
